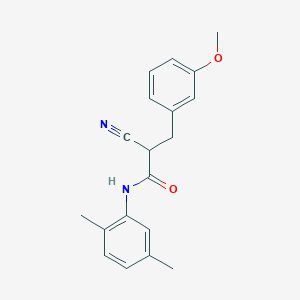
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
カタログ番号 B2642329
CAS番号:
1260912-64-8
分子量: 308.381
InChIキー: AEOKLUAKHUJGBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.37 .
Chemical Reactions Analysis
The specific chemical reactions involving 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide are not available from the search results. This compound is used for proteomics research , but the exact reactions it undergoes in this context are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide, such as its melting point, boiling point, solubility, etc., are not available from the search results. Its molecular formula is C19H20N2O2 and its molecular weight is 308.37 .科学的研究の応用
Synthesis and Chemical Properties
- 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide and its derivatives have been explored in various synthetic chemical studies. For example, the synthesis of 4,4′-dimethoxydiphenylcyanamide, a compound with structural similarities, demonstrates the potential versatility of these compounds in chemical synthesis. This process involves the treatment of 4,4′-dimethoxydiphenylamine with cyanogen chloride or the removal of water from N,N-bis(4-methoxyphenyl)urea, indicating the adaptability of these compounds in chemical reactions (Robinson, 1954).
Optical and Electronic Properties
- The optical properties of similar compounds, like 3-aryl-2-cyano acrylamide derivatives, have been studied, revealing distinct optical behaviors due to their unique face-to-face stacking mode. Such studies showcase the potential application of these compounds in the field of optoelectronics and materials science (Qing‐bao Song et al., 2015).
Potential Antitumor Activity
- In the realm of medicinal chemistry, derivatives of 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide have been investigated for their antitumor properties. The design and synthesis of novel series of agents based on similar molecular structures have shown significant antiproliferative activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Romagnoli et al., 2014).
Photocatalysis and Photochemistry
- The use of 2,5-dimethylphenacyl esters, which share structural features with the compound , in photocatalysis and photochemistry has been explored. These studies provide insights into the potential applications of such compounds in advanced chemical reactions and materials science, particularly in the development of photoremovable protecting groups for carboxylic acids (Zabadal et al., 2001).
Catalysis
- Compounds similar to 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide have been used as catalysts in chemical reactions. For example, the use of dimeric ortho-palladated complexes of 2-methoxyphenethylamine in the cyanation of aryl halides showcases the potential catalytic applications of these compounds in organic synthesis (Hajipour et al., 2011).
Electrochemical Studies
- The electrochemical behavior of compounds structurally related to 2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has been investigated. These studies contribute to the understanding of the electrochemical properties of these compounds, which could have implications in the development of electronic materials and sensors (David et al., 1995).
作用機序
将来の方向性
特性
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-14(2)18(9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOKLUAKHUJGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

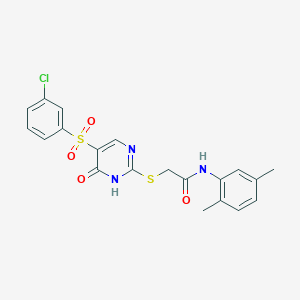

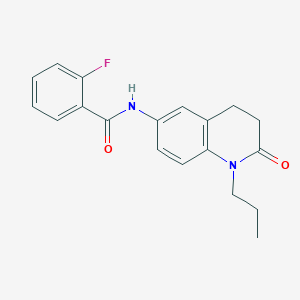
![1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone](/img/structure/B2642250.png)
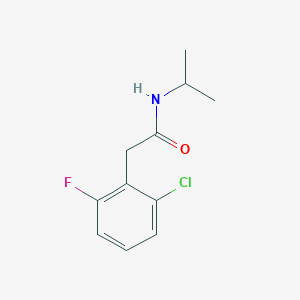
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone](/img/structure/B2642254.png)
![(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B2642255.png)



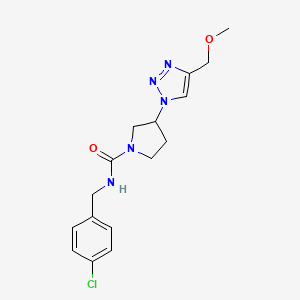
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)butanamide](/img/structure/B2642268.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)